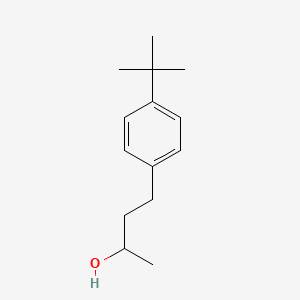

4-(p-tert-Butylphenyl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51290-65-4 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)butan-2-ol |

InChI |

InChI=1S/C14H22O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11,15H,5-6H2,1-4H3 |

InChI Key |

OATMQLUGSMOYRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 P Tert Butylphenyl Butan 2 Ol and Cognate Structures

Retrosynthetic Analysis and Strategic Disconnections for the Butanol Framework

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, 4-(p-tert-Butylphenyl)butan-2-ol, into simpler, commercially available starting materials. This process highlights key bond disconnections and informs the design of practical synthetic routes.

Methodologies Employing 4-Arylbutan-2-ones as Key Intermediates

A primary and highly effective retrosynthetic disconnection involves the transformation of the secondary alcohol functionality. By applying a functional group interconversion (FGI), the target alcohol is traced back to its corresponding ketonic precursor, 4-(p-tert-butylphenyl)butan-2-one. This strategy is synthetically advantageous because the reduction of a ketone to a secondary alcohol is a well-established and high-yielding transformation in organic chemistry.

This disconnection simplifies the synthetic challenge to the formation of the 4-arylbutan-2-one skeleton, which serves as a crucial intermediate. The synthesis of analogous structures, such as 4-phenyl-2-butanone, is well-documented, providing a solid foundation for this approach. sigmaaldrich.com

Rational Design for Carbon-Carbon Bond Construction within the Butane (B89635) Chain

Further deconstruction of the 4-(p-tert-butylphenyl)butan-2-one intermediate reveals several strategic C-C bond disconnections. A logical approach is to sever the bond between the aryl group and the butane chain. This leads to two potential synthetic pathways:

Friedel-Crafts Reaction: This approach would involve the reaction of a tert-butylbenzene (B1681246) derivative with a four-carbon electrophile. For instance, Friedel-Crafts acylation with butanoyl chloride followed by reduction, or alkylation with a suitable halo-butanone. The synthesis of the related raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, often employs a Friedel-Crafts alkylation between phenol (B47542) and 4-hydroxybutan-2-one, demonstrating the industrial viability of this strategy. google.comgoogle.com

Cross-Coupling Reactions: Modern cross-coupling methodologies offer a versatile alternative. This would typically involve coupling a p-tert-butylphenyl organometallic reagent (e.g., a Grignard reagent or a boronic acid) with a four-carbon substrate containing a suitable leaving group.

Alternatively, the butane chain itself can be disconnected. A common strategy is the disconnection adjacent to the carbonyl group, suggesting an aldol-type condensation. This would involve reacting p-tert-butylbenzaldehyde with acetone, followed by hydrogenation of the resulting enone to yield the saturated ketone intermediate.

Established and Emerging Synthetic Routes to the Core this compound Skeleton

Based on the retrosynthetic analysis, several synthetic routes have been developed. These range from classical reduction and alkylation methods to modern catalytic cross-coupling reactions.

Reductive Pathways from Ketonic Precursors to the Alcohol Functionality

The final step in many syntheses of this compound is the reduction of the ketone, 4-(p-tert-butylphenyl)butan-2-one. This transformation is typically achieved with high efficiency using metal hydride reagents. The choice of reducing agent can influence the reaction's selectivity and practicality.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reductant, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups. tamu.edu It is known for its ease of use and can be employed in protic solvents like methanol (B129727) or ethanol. tamu.edu For more challenging reductions, the more powerful lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions and careful handling. Asymmetric reduction can be employed to produce specific enantiomers of the chiral alcohol, often using biocatalysts like yeast or engineered enzymes. researchgate.net The reduction of the structurally similar 4-phenyl-2-butanone to chiral 4-phenyl-2-butanol (B1222856) has been demonstrated using Saccharomyces cerevisiae. researchgate.net

Table 1: Common Reagents for Ketone Reduction

| Reagent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for carbonyls, tolerates protic solvents. tamu.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, reduces most polar functional groups, requires anhydrous conditions. tamu.edu |

Alkylation and Cross-Coupling Strategies for Arylbutane Moiety Elaboration

Constructing the 4-arylbutane framework is a critical part of the synthesis. Friedel-Crafts reactions are a classical and direct method. The alkylation of tert-butylbenzene with a species like crotonyl chloride or γ-butyrolactone in the presence of a Lewis acid catalyst (e.g., AlCl₃) can be envisioned to form the carbon skeleton.

More recently, palladium-catalyzed cross-coupling reactions have become the methods of choice for their high efficiency and functional group tolerance. youtube.comnih.gov These reactions create a C-C bond between an aryl group and the butane chain.

Common Cross-Coupling Reactions:

Suzuki Coupling: Reacts an arylboronic acid (e.g., 4-tert-butylphenylboronic acid) with an organohalide. youtube.com

Hiyama Coupling: Utilizes an organosilicon compound. nih.gov

Negishi Coupling: Employs an organozinc reagent.

These methods offer a modular approach, allowing for the synthesis of a wide range of substituted arylbutanols by varying the coupling partners. organic-chemistry.orgnih.gov

Table 2: Comparison of Arylbutane Synthesis Strategies

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Alkylation/Acylation | tert-Butylbenzene, Butanoyl Halide/Anhydride, AlCl₃ | Uses inexpensive starting materials. | Can suffer from rearrangements and polysubstitution; harsh conditions. |

Transformations Involving Related Unsaturated Alcohol Precursors

An alternative pathway involves the synthesis and subsequent transformation of an unsaturated precursor. A common method is the aldol (B89426) condensation of 4-tert-butylbenzaldehyde (B1265539) with acetone. This reaction, typically base-catalyzed, forms an α,β-unsaturated ketone, 4-(p-tert-butylphenyl)but-3-en-2-one.

This intermediate can then be transformed into the target molecule through a two-step reduction process:

Reduction of the Ketone: Selective reduction of the carbonyl group can yield the unsaturated alcohol, 4-(p-tert-butylphenyl)but-3-en-2-ol.

Reduction of the Alkene: Subsequent hydrogenation of the carbon-carbon double bond, often using a catalyst like palladium on carbon (Pd/C) with hydrogen gas, yields the final saturated alcohol, this compound.

This strategy is particularly useful as it builds the carbon skeleton and sets up the required oxidation state in a controlled manner. The synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to the fragrance Lilial, utilizes a similar aldol condensation approach, highlighting the industrial relevance of this methodology. researchgate.netmanchester.ac.uk

Enantioselective Synthesis of this compound Stereoisomers

The synthesis of single enantiomers of this compound from its prochiral precursor, 4-(p-tert-butylphenyl)butan-2-one, is a critical challenge in stereoselective chemistry. Success in this area hinges on methodologies that can differentiate between the two enantiotopic faces of the ketone carbonyl group. The primary strategies employed are the direct asymmetric reduction of the ketone using chiral catalysts and the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, which generates an enantiopure intermediate that can subsequently be converted to the target alcohol.

Asymmetric Reduction of Ketonic Precursors to Chiral Alcohols

The direct, catalyst-controlled asymmetric reduction of a prochiral ketone is one of the most efficient routes to an enantiomerically enriched secondary alcohol. This approach avoids the additional steps of attaching and cleaving a chiral auxiliary. The field is dominated by two main strategies: transition metal-catalyzed hydrogenation (including transfer hydrogenation) and organocatalytic reductions.

Transition metal catalysis offers powerful and atom-economical methods for the enantioselective reduction of ketones. Ruthenium (Ru) and Iridium (Ir) complexes featuring chiral ligands are among the most successful and widely used systems.

Noyori-type ruthenium catalysts, which feature a Ru(II) center complexed with a chiral diamine ligand (such as TsDPEN, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and an arene ligand, are exceptionally effective for both asymmetric hydrogenation (AH) with H₂ gas and asymmetric transfer hydrogenation (ATH). msu.edursc.org In ATH, a safe and convenient hydrogen source like a formic acid/triethylamine azeotrope or isopropanol (B130326) is used instead of pressurized hydrogen gas. msu.edu These reactions are known for their high efficiency, excellent enantioselectivity, and broad substrate scope, particularly for aromatic ketones. msu.edursc.org The mechanism involves an outer-sphere delivery of a hydride from the metal complex to the ketone, where the chiral environment created by the ligands dictates the facial selectivity. rsc.org The presence of an NH functionality in the diamine ligand is often crucial for high catalytic activity.

More recently, Iridium-based catalysts with chiral P,N-ligands (such as PHOX-type ligands) have emerged as powerful tools for the asymmetric hydrogenation of a wide array of non-chelating olefins and ketones. rsc.org These catalysts are often air-stable and can hydrogenate even sterically hindered or unfunctionalized substrates with high enantioselectivity. rsc.org

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-Oxotetrahydrocarbazole | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/TEA | 99 | 99 (S) | acs.org |

| Acetophenone | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/TEA | 95 | 97 (R) | msu.edu |

| α,β-Acetylenic Ketone | (R,R)-RuCl(p-cymene)(TsDPEN) | HCOOH/TEA | 99 | 98 (R) | msu.edu |

| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | Noyori-Ikariya Ru Catalyst | HCOOH/DABCO | quant. | 98 (S) | acs.org |

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a cornerstone of asymmetric synthesis. For the enantioselective reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction is a preeminent and highly reliable method. sigmaaldrich.comwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in substoichiometric amounts along with a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catecholborane. sigmaaldrich.commdpi.comresearchgate.net

The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.org This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's oxygen atom. mdpi.com The catalyst orients the ketone in a sterically defined manner, allowing for a highly face-selective transfer of a hydride from the catalyst-borane complex to the carbonyl carbon via a six-membered transition state. wikipedia.org The CBS reduction is celebrated for its predictable stereochemical outcome, broad substrate scope including many aryl-alkyl ketones, and typically excellent enantioselectivities. mdpi.com

| Substrate | Catalyst (mol%) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (S)-CBS catalyst (10) | BH₃·SMe₂ | 97 | 94 (R) | sigmaaldrich.com |

| α-Tetralone | Chiral Lactam Alcohol (10) | BH₃·THF | 91 | 98 (R) | rsc.org |

| Cyclohexyl Methyl Ketone | Chiral Lactam Alcohol (10) | BH₃·THF & p-iodophenol | 85 | 90 (R) | rsc.org |

| 2-Chloroacetophenone | Chiral Lactam Alcohol (10) | BH₃·THF | 90 | 91 (S) | rsc.org |

Chiral Auxiliary-Mediated Strategies for Enantiopure Intermediate Generation

An alternative to direct catalytic reduction is the use of a chiral auxiliary. In this strategy, a prochiral substrate is covalently bonded to an enantiopure auxiliary. The inherent chirality of the auxiliary then directs the stereochemistry of a subsequent bond-forming reaction, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse. tcichemicals.com

Enantiopure sulfinamides, most notably (R)- and (S)-tert-butanesulfinamide (Ellman's auxiliary), are exceptionally versatile chiral auxiliaries. researchgate.netresearchgate.net They are primarily used for the asymmetric synthesis of chiral amines. The typical strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. researchgate.net The sulfinyl group serves as a powerful chiral directing group, activating the imine for nucleophilic addition and controlling the facial selectivity of the attack. researchgate.nettcichemicals.com

To generate an intermediate for this compound, one could envision a strategy starting with 4-(p-tert-butylphenyl)acetaldehyde. Condensation with (R)- or (S)-tert-butanesulfinamide would yield the corresponding chiral N-sulfinyl aldimine. Diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide) would then afford a chiral sulfinamide. Subsequent acidic cleavage of the sulfinyl group would yield the corresponding chiral amine, which could potentially be converted to the target alcohol in further steps. The high degree of diastereoselectivity in the key nucleophilic addition step makes this a robust method for establishing the crucial stereocenter.

| Sulfinyl Imine Substrate (from Aldehyde) | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (S)-N-(Benzylidene)-tert-butanesulfinamide | MeMgBr | 98 | 96:4 | |

| (S)-N-(4-Methoxybenzylidene)-tert-butanesulfinamide | MeMgBr | 94 | 98:2 | |

| (S)-N-(3-Phenylpropylidene)-tert-butanesulfinamide | MeMgBr | 97 | 96:4 | |

| (S)-N-(2-Methylpropylidene)-tert-butanesulfinamide | PhMgBr | 98 | 98:2 |

Imidazolidinones, particularly those developed by MacMillan and referred to as MacMillan catalysts, are primarily employed as asymmetric organocatalysts rather than as stoichiometric chiral auxiliaries in the classical sense. sigmaaldrich.commdpi.com Their main mode of action involves the reversible condensation with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. mdpi.com This activation lowers the LUMO of the substrate, facilitating a variety of enantioselective transformations such as Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. mdpi.com

While not a classical auxiliary-based approach for simple ketone reduction, this iminium ion activation strategy can be applied to the enantioselective reduction of α,β-unsaturated aldehydes. sigmaaldrich.com In this transformation, the chiral imidazolidinone catalyst generates the chiral iminium ion, which is then reduced by a hydride donor, such as a Hantzsch ester, with high enantioselectivity. sigmaaldrich.com This provides a pathway to chiral saturated aldehydes, which can be further converted to alcohols.

The use of an imidazolidinone as a cleavable chiral auxiliary attached to a substrate like 4-(p-tert-butylphenyl)butan-2-one to direct its reduction is not a commonly reported strategy in the surveyed literature. The predominant role of imidazolidinones in asymmetric synthesis is catalytic.

| Substrate (α,β-Unsaturated Aldehyde) | Catalyst (mol%) | Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (E)-Cinnamaldehyde | (S)-Imidazolidinone·TFA (20) | Hantzsch Ester | 84 | 90 | sigmaaldrich.com |

| (E)-3-(2-Naphthyl)acrylaldehyde | (S)-Imidazolidinone·TFA (20) | Hantzsch Ester | 89 | 93 | sigmaaldrich.com |

| (E)-3-(4-Bromophenyl)acrylaldehyde | (S)-Imidazolidinone·TFA (20) | Hantzsch Ester | 81 | 92 | sigmaaldrich.com |

| (E)-3-(4-Nitrophenyl)acrylaldehyde | (S)-Imidazolidinone·TFA (20) | Hantzsch Ester | 97 | 86 | sigmaaldrich.com |

Stereocontrolled Functionalization of Unsaturated Hydrocarbon Precursors

The primary approach to the stereoselective synthesis of this compound involves the asymmetric reduction of its corresponding ketone, 4-(p-tert-butylphenyl)butan-2-one. This transformation introduces the chiral center at the C-2 position of the butane chain. Research in this area has focused on catalytic hydrogenation and biocatalytic methods to achieve high diastereoselectivity and enantioselectivity.

A key strategy is the diastereoselective reduction of the ketone precursor. This can be achieved using various reducing agents and catalysts that favor the formation of one diastereomer over the other. While specific studies on the asymmetric hydrogenation of 4-(p-tert-butylphenyl)but-3-en-2-ol as an unsaturated hydrocarbon precursor are not extensively documented in publicly available literature, the reduction of the saturated ketone analog provides significant insight into achieving stereocontrol.

For instance, the synthesis of related chiral alcohols often employs catalysts based on transition metals like rhodium and iridium, complexed with chiral ligands. These catalysts create a chiral environment that directs the approach of the reducing agent to one face of the carbonyl group, leading to an excess of one enantiomer.

Biocatalytic reductions offer a green and highly selective alternative. Enzymes such as alcohol dehydrogenases from various microorganisms can reduce 4-(p-tert-butylphenyl)butan-2-one with high enantioselectivity. The use of whole-cell systems or isolated enzymes can provide access to either the (R)- or (S)-enantiomer, depending on the specific biocatalyst and reaction conditions employed.

A study on the asymmetric bioreduction of the structurally similar 4-phenyl-2-butanone using Saccharomyces cerevisiae demonstrated the potential for high conversion and enantiomeric excess. By optimizing parameters such as pH, temperature, and incubation time, it is possible to achieve over 99% enantiomeric excess (ee) for the corresponding (S)-alcohol. This suggests that a similar biocatalytic approach could be successfully applied to the synthesis of enantiopure this compound.

| Precursor | Method | Catalyst/Biocatalyst | Product | Enantiomeric Excess (ee) |

| 4-(p-tert-Butylphenyl)butan-2-one | Asymmetric Hydrogenation | Chiral Rhodium/Iridium Catalysts | (R/S)-4-(p-tert-Butylphenyl)butan-2-ol | High (projected) |

| 4-(p-tert-Butylphenyl)butan-2-one | Biocatalytic Reduction | Alcohol Dehydrogenase | (R)- or (S)-4-(p-tert-Butylphenyl)butan-2-ol | >99% (projected) |

| 4-Phenyl-2-butanone | Biocatalytic Reduction | Saccharomyces cerevisiae | (S)-4-Phenyl-2-butanol | >99% |

Diastereomeric Separation Techniques for Enantiomeric Enrichment

When a stereoselective synthesis is not employed, or if it results in a mixture of enantiomers, diastereomeric separation techniques can be used for enantiomeric enrichment. This classical resolution method involves converting the racemic mixture of this compound into a pair of diastereomers by reacting it with a chiral resolving agent.

The resulting diastereomers, having different physical properties, can then be separated by conventional methods such as crystallization or chromatography. Following separation, the chiral resolving agent is removed to yield the pure enantiomers.

Common chiral resolving agents for alcohols include chiral carboxylic acids, such as tartaric acid or mandelic acid derivatives. The choice of resolving agent and solvent system is critical for efficient separation and is often determined empirically.

This chromatographic approach is a form of diastereomeric interaction, where the chiral stationary phase acts as the resolving agent. The differential stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector leads to different retention times and thus, separation.

The following table summarizes the key aspects of diastereomeric separation as applied by analogy from fenpropidin (B1672529) to this compound.

| Racemic Mixture | Separation Technique | Chiral Selector/Resolving Agent | Principle of Separation |

| (R/S)-4-(p-tert-Butylphenyl)butan-2-ol | Diastereomeric Crystallization | Chiral Carboxylic Acids (e.g., Tartaric Acid) | Differential solubility of diastereomeric salts |

| (R/S)-Fenpropidin | Chiral HPLC | Lux cellulose-3 (Chiral Stationary Phase) | Differential interaction and retention times of enantiomers |

Mechanistic Investigations and Reaction Pathway Elucidation of 4 P Tert Butylphenyl Butan 2 Ol Transformations

Detailed Reaction Mechanisms for Key Transformations

Understanding the fundamental mechanisms of reactions involving 4-(p-tert-Butylphenyl)butan-2-ol is crucial for controlling product formation and optimizing reaction conditions. Key transformations often involve the generation of highly reactive radical or ionic species.

The reaction pathways of this compound are heavily influenced by the stability of the intermediates formed.

Ionic Intermediates: In acid-catalyzed reactions, such as dehydration, the mechanism proceeds through ionic intermediates. The process is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). acs.org Departure of the water molecule generates a secondary carbocation at the second position of the butane (B89635) chain. acs.org This carbocation is stabilized by the adjacent p-tert-butylphenyl group through resonance.

The subsequent step involves the loss of a proton from an adjacent carbon to form a double bond, leading to alkene products. acs.org Due to the structure of the carbocation intermediate, two primary products can be formed:

1-(p-tert-Butylphenyl)but-1-ene: Formed by the removal of a proton from the benzylic carbon.

4-(p-tert-Butylphenyl)but-1-ene: Formed by the removal of a proton from the methyl group at the end of the chain.

The stability of the conjugated system in 1-(p-tert-butylphenyl)but-1-ene generally makes it the major product.

Radical Intermediates: Transformations can also proceed through radical pathways, particularly in the presence of radical initiators or certain transition metal catalysts. For instance, titanium-based reagents can mediate the homolysis of the C–OH bond to generate a secondary benzylic radical. thieme-connect.com This radical's stability is enhanced by the delocalization of the unpaired electron into the aromatic ring. Once formed, this radical can undergo various coupling reactions. For example, in the presence of Michael acceptors, it can participate in conjugate additions. thieme-connect.com Similarly, photoredox catalysis can generate α-hydroxyalkyl radicals from the corresponding alcohol, which can then engage in cross-coupling reactions. nih.gov A proposed radical condensation reaction with acetamides suggests the formation of a radical anion of the benzylic alcohol as a key intermediate. rsc.org

| Intermediate Type | Generating Condition | Key Characteristics | Potential Subsequent Reactions |

|---|---|---|---|

| Ionic (Carbocation) | Acid Catalysis (e.g., H₂SO₄) | Stabilized by resonance with the p-tert-butylphenyl group. | Elimination (Dehydration), Rearrangement. |

| Radical | Radical Initiators, Photoredox Catalysis, Ti(III) reagents. | Stabilized by delocalization into the aromatic ring. | Conjugate Addition, Cross-Coupling. |

Given that this compound is a chiral molecule, controlling the stereochemistry of its reactions is a key synthetic challenge. Stereochemical induction often depends on the geometry of the transition state, which can be influenced by the choice of catalysts and ligands.

In palladium-catalyzed reactions, the use of chiral ligands is a common strategy to achieve enantioselectivity. For instance, chiral phosphine-oxazoline ligands can create a chiral environment around the palladium center. During a catalytic cycle, the substrate coordinates to this chiral metal complex, and the subsequent bond-forming or bond-breaking steps proceed through a diastereomeric transition state. The energy difference between these transition states dictates the enantiomeric excess of the product. The geometry is arranged to minimize steric hindrance between the bulky tert-butylphenyl group of the substrate and the chiral ligand.

In reactions involving the formation of new stereocenters, such as the synthesis of benzylic alcohols through C-H oxidation, high diastereoselectivity can be achieved if the substrate contains existing stereocenters. For example, the oxidation of a substrate with a chiral auxiliary can lead to the formation of a single diastereomer of the alcohol product, as the reaction proceeds through a highly organized transition state that minimizes steric interactions. acs.org

Elucidation of Catalytic Cycles in Both Homogeneous and Heterogeneous Systems

Catalysis is central to the efficient and selective transformation of this compound. Both homogeneous and heterogeneous catalysts, involving metals like palladium and copper or non-metal reagents like hypervalent iodine, are employed.

Palladium catalysts are exceptionally versatile for C-C and C-heteroatom bond formation. A general catalytic cycle for a Pd(0)/Pd(II) cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

In the context of transformations of this compound, palladium catalysis can be used for reactions like C-H activation. For example, a Pd(II)-catalyzed oxidation could involve the coordination of the alcohol to the palladium center, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by an external oxidant to a Pd(IV) species, which undergoes reductive elimination to yield the functionalized product and regenerate the Pd(II) catalyst.

Ligand Effects: The choice of ligand is critical in palladium catalysis.

Electron-rich, bulky phosphine (B1218219) ligands , such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are known to enhance the rate of both oxidative addition and reductive elimination, making them effective for coupling reactions involving less reactive substrates. acs.orgcapes.gov.br

Chiral ligands , like MandyPhos or phosphine-oxazolines, are essential for asymmetric transformations, creating a chiral pocket that directs the stereochemical outcome of the reaction. chemrxiv.org

Mono-N-protected amino acids have also been developed as effective ligands, demonstrating how matching the ligand to a specific substrate class can overcome challenges in C-H functionalization.

Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for various transformations. Copper is often used in oxidation and cross-coupling reactions.

A common application is the copper-catalyzed aerobic oxidation of alcohols. One well-studied system involves a Cu(I) catalyst in combination with a nitroxyl (B88944) radical such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). acs.orgacs.org The proposed mechanism for the oxidation of an alcohol like this compound is as follows:

The alcohol coordinates to a Cu(II) species (formed in situ from Cu(I) and the oxidant).

A hydrogen atom is transferred from the copper-bound alkoxide to a nitroxyl radical. This can occur either through an outer-sphere pathway or via a coordinated nitroxyl species in an inner-sphere mechanism. acs.org

This step yields the corresponding ketone (4-(p-tert-butylphenyl)butan-2-one), a reduced nitroxyl (TEMPO-H), and the Cu(I) catalyst.

The Cu(I) catalyst and TEMPO-H are then re-oxidized by a terminal oxidant, often molecular oxygen (air), to regenerate the active Cu(II) and TEMPO, completing the catalytic cycle. rsc.org

Recent studies have also demonstrated copper-catalyzed C(sp³)-H functionalization of benzylic alcohols via a hydrogen atom abstraction mechanism, leading to the formation of copper-hydride species and subsequent oxidation to an aldehyde or ketone. organic-chemistry.org

| Catalyst System | Reaction Type | Key Mechanistic Feature | Role of this compound |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-H Activation / Oxidation | Formation of a palladacycle intermediate. | Substrate |

| Cu(I) / TEMPO / O₂ | Aerobic Oxidation | Hydrogen atom transfer from a Cu(II)-alkoxide to TEMPO. | Substrate |

| CuCl₂ / TMEDA | Cross-Coupling | C(sp³)-H functionalization via hydrogen atom abstraction. | Substrate |

| Iodoxybenzoic acid (IBX) / Co-oxidant | Oxidation | Ligand exchange and reductive elimination from a hypervalent iodine center. | Substrate |

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are powerful metal-free oxidants for converting alcohols to carbonyl compounds. nih.govrsc.org These reagents are valued for their mild reaction conditions and high selectivity.

A catalytic cycle using a hypervalent iodine(V) reagent for the oxidation of this compound can be described as follows:

The alcohol coordinates to the iodine(V) center of the reagent (e.g., IBX), displacing a ligand.

This is followed by a ligand exchange or an intramolecular proton transfer.

A subsequent reductive elimination step occurs, where the C-H bond of the alcohol's carbinol carbon breaks, a C=O double bond forms, and the iodine is reduced from I(V) to I(III).

The resulting ketone product is released.

A stoichiometric co-oxidant, such as oxone or m-chloroperbenzoic acid (m-CPBA), is required to re-oxidize the reduced iodine species back to its active hypervalent I(V) state, thus regenerating the catalyst for the next cycle. organic-chemistry.org

These catalytic systems are attractive due to their low toxicity and environmental friendliness compared to many heavy metal-based oxidants. nih.gov

Solvent Effects and Reaction Medium Influence on Selectivity and Efficiency

The polarity of the solvent, in particular, has been shown to be a key determinant in the reaction pathway. For instance, in the hydrogenation of related phenylbutanones, the choice of solvent can significantly impact the selectivity between the hydrogenation of the ketone group versus the aromatic ring. While the ketone hydrogenation rate may be less sensitive to the solvent, the rate of aromatic ring hydrogenation can be strongly influenced by solvent-catalyst interactions. researchgate.net This suggests that in transformations of this compound, the solvent can play a crucial role in directing the reaction towards a specific functional group.

Dehydration reactions of alcohols, a common transformation for compounds like this compound, are also highly susceptible to solvent effects. The acid-catalyzed dehydration of butan-2-ol, for example, can yield multiple alkene isomers, including but-1-ene, and cis- and trans-but-2-ene. libretexts.org The distribution of these products can be influenced by the reaction medium's ability to stabilize the carbocation intermediate and facilitate the elimination of a proton from different adjacent carbon atoms. libretexts.org While specific studies on this compound are not prevalent in the provided search results, the principles governing the dehydration of analogous alcohols are directly applicable.

The efficiency of a reaction, encompassing both reaction rate and yield, is intrinsically linked to the properties of the reaction medium. The solvent's ability to solubilize reactants and catalysts is fundamental to achieving efficient transformations. In the context of biofuel production, for instance, the dehydration of isobutanol to isobutylene (B52900) is a key step, and the choice of catalyst and reaction conditions, including the potential presence of co-solvents like water, can significantly affect the conversion and selectivity. researchgate.net

To illustrate the potential impact of the reaction medium on a hypothetical transformation of this compound, the following interactive data table outlines plausible effects of different solvents on key reaction parameters.

| Solvent | Dielectric Constant (ε) | Selectivity (Product A : Product B) | Reaction Time (h) | Yield (%) |

| n-Hexane | 1.88 | 90 : 10 | 10 | 95 |

| Dichloromethane (B109758) | 9.08 | 75 : 25 | 5 | 88 |

| Tetrahydrofuran | 7.52 | 65 : 35 | 6 | 82 |

| Acetone | 21.0 | 50 : 50 | 4 | 75 |

| Ethanol | 24.55 | 30 : 70 | 8 | 65 |

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-(p-tert-Butylphenyl)butan-2-ol. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's atomic connectivity and spatial arrangement.

In ¹H NMR, the chemical environment of each proton is unique, leading to a distinct spectrum. The protons of the tert-butyl group appear as a sharp singlet, typically downfield due to the influence of the aromatic ring. The aromatic protons on the benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern, indicative of para-substitution. The most complex signals arise from the butanol side chain. The hydroxyl proton appears as a broad singlet, its chemical shift being concentration and solvent dependent. The methine proton (CH-OH) is a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. A key feature is that the C-2 carbon is a chiral center, rendering the two protons on the adjacent C-3 methylene group diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, each appearing as a complex multiplet. The terminal methyl group (C-1) appears as a doublet, split by the single methine proton at C-2.

¹³C NMR spectroscopy complements the proton data by showing the number of distinct carbon environments. docbrown.info The spectrum of this compound is expected to show ten unique carbon signals, corresponding to the four carbons of the butanol chain, the six carbons of the substituted benzene ring, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts are influenced by the electronegativity of the attached oxygen atom and the aromatic system. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| tert-Butyl (9H) | ~1.30 | Singlet (s) | N/A |

| CH₃ (C-1) (3H) | ~1.20 | Doublet (d) | ~6.3 |

| CH₂ (C-3) (2H) | ~2.6-2.8 | Multiplet (m) | Diastereotopic |

| CH (C-2) (1H) | ~3.80 | Multiplet (m) | - |

| OH (1H) | Variable | Singlet (s, broad) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~23 |

| C-2 | ~68 |

| C-3 | ~45 |

| C-4 | ~32 |

| C-aromatic (CH) | ~125 |

| C-aromatic (CH) | ~128 |

| C-aromatic (C-C₄H₉) | ~149 |

| C-aromatic (C-alkyl) | ~138 |

| C (tert-butyl) | ~34 |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. These methods probe the vibrational modes of the molecule. nih.gov

The IR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening of this peak indicates the presence of intermolecular hydrogen bonding. A sharper, less intense peak may be observed around 3600 cm⁻¹ in dilute solutions, corresponding to the "free" non-hydrogen-bonded O-H stretch.

Other significant absorptions include C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain and tert-butyl group appear just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1150-1050 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several peaks in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the skeletal framework of the molecule. The aromatic ring vibrations and the symmetric C-C stretching of the tert-butyl group are often strong in the Raman spectrum. Conformational analysis can be performed by studying spectral changes at different temperatures or in different solvents, which can shift the vibrational frequencies of bonds involved in conformational equilibria.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 3600-3200 | Strong, Broad |

| O-H Stretch (Free) | IR | ~3600 | Weak, Sharp |

| Aromatic C-H Stretch | IR, Raman | 3100-3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 3000-2850 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600-1450 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Mechanistic Probing and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula with high confidence. For this compound (C₁₄H₂₂O), the expected monoisotopic mass is 206.1671 Da.

Electron ionization (EI) mass spectrometry leads to extensive fragmentation, providing a structural fingerprint. The molecular ion peak ([M]⁺•) at m/z 206 may be observed, though it can be weak for alcohols. docbrown.info Common fragmentation pathways for alcohols include the loss of a water molecule, leading to a significant peak at m/z 188 (M-18). libretexts.org

Alpha-cleavage is another prominent fragmentation mechanism for alcohols. libretexts.org For this compound, this can occur on either side of the C-2 carbon.

Loss of a methyl radical (•CH₃) results in an ion at m/z 191.

Loss of the p-tert-butylbenzyl radical results in an ion at m/z 59.

A major peak in the spectrum is often observed at m/z 135, corresponding to the stable p-tert-butylbenzyl cation, formed via cleavage of the C2-C3 bond. Further fragmentation of the tert-butyl group can lead to a peak at m/z 120 (loss of a methyl group from the m/z 135 fragment). A peak at m/z 45 is characteristic of secondary alcohols and corresponds to the [CH₃CH=OH]⁺ fragment.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (e.g., the molecular ion or a primary fragment) and induce further fragmentation. This provides detailed information about the structure of the fragments and their connectivity, confirming the proposed fragmentation mechanisms and aiding in the structural confirmation of the molecule in complex mixtures.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₄H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 191 | [C₁₃H₁₉O]⁺ | M⁺• - •CH₃ (Alpha-cleavage) |

| 188 | [C₁₄H₂₀]⁺• | M⁺• - H₂O (Dehydration) |

| 135 | [C₁₀H₁₅]⁺ | p-tert-butylbenzyl cation |

| 59 | [C₃H₇O]⁺ | M⁺• - •C₁₁H₁₅ (Alpha-cleavage) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (Implied by enantioselective synthesis research)

The presence of a stereocenter at the C-2 position means that this compound exists as a pair of enantiomers: (R)- and (S)-4-(p-tert-Butylphenyl)butan-2-ol. While NMR and MS can confirm the structure, they cannot distinguish between enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for this purpose.

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. The resulting spectrum is unique to a specific enantiomer; its mirror image will produce an ECD/ORD spectrum of equal magnitude but opposite sign.

In academic research involving the enantioselective synthesis of this compound, determining the absolute configuration of the product is a critical final step. This is typically achieved by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. Quantum chemical calculations, often using time-dependent density functional theory (TD-DFT), are performed to simulate the ECD spectrum for one of the enantiomers (e.g., the R-form). A match between the experimental spectrum of the synthesized product and the calculated spectrum for the R-form provides strong evidence that the product has the (R)-configuration. This combination of experimental measurement and theoretical calculation is a powerful and standard methodology for the unambiguous assignment of the absolute configuration of chiral molecules.

Computational Chemistry and Theoretical Modeling of 4 P Tert Butylphenyl Butan 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are foundational to computational chemistry, providing detailed information about the electronic distribution and energy of a molecule. These methods are crucial for understanding chemical bonding, reactivity, and various molecular properties.

Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it suitable for studying medium-sized organic molecules. nih.gov For 4-(p-tert-Butylphenyl)butan-2-ol, DFT would be employed to determine its most stable three-dimensional structure (ground state geometry) by minimizing the molecule's energy.

DFT calculations can map the potential energy surface of the molecule, identifying not only the ground state but also the structures and energies of transition states for chemical reactions. For instance, in a dehydration reaction, DFT could model the pathway from the alcohol to the corresponding alkene, calculating the activation energy required for the reaction to proceed. A similar computational approach has been successfully used to evaluate the thermochemistry and reactivity of the structurally related raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one). nih.govulster.ac.uk In that study, DFT was used to calculate geometries, followed by higher-level methods to obtain accurate enthalpies of formation and reactivity indices. nih.govulster.ac.uk

Illustrative DFT-Calculated Properties: The following table represents typical parameters that would be calculated for this compound using DFT. The values are hypothetical but based on findings for analogous compounds like raspberry ketone. ulster.ac.uk

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized ground state geometry. | -658.9 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 7.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.9 Debye |

Note: These values are for illustrative purposes and represent typical outputs of DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions, electron density distribution, and charge transfer within a molecule. It translates the complex wave function from a QM calculation into a more intuitive Lewis-like structure of chemical bonds and lone pairs.

For this compound, NBO analysis would quantify the charge on each atom, revealing the polarity of bonds like the C-O and O-H in the alcohol group. It can also identify and quantify hyperconjugative interactions, such as the delocalization of electron density from a C-H sigma bond into an adjacent empty orbital. This information is critical for understanding the molecule's stability and its potential for non-covalent interactions (e.g., hydrogen bonding) with other molecules, such as solvents or catalyst active sites.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. This allows for the exploration of the conformational landscape of flexible molecules like this compound and its interactions with the surrounding environment.

An MD simulation would model the rotation around the single bonds in the butyl chain, revealing the most populated conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, MD can provide a detailed picture of how solvent molecules arrange around the hydrophobic tert-butylphenyl group and the hydrophilic alcohol group. Studies on the interaction of tert-butanol with proteins and in aqueous solutions have demonstrated the power of MD in revealing how a molecule's structure influences its interactions at a molecular level. nih.govresearchgate.net These simulations show how the tert-butyl group can influence the local solvent structure, a factor that would also be critical in the behavior of this compound. nih.gov

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Spectroscopy: QM calculations can predict the chemical shifts of ¹H and ¹³C atoms with high accuracy. For this compound, this would help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule.

IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. These computed frequencies correspond to the stretching and bending of chemical bonds and can be correlated with peaks in an experimental Infrared (IR) spectrum, helping to identify characteristic functional groups like the O-H stretch of the alcohol.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This would predict the λ_max for the π-π* transitions in the phenyl ring of the molecule. Such methods have been effectively used to compare theoretical data with experimental results for complex molecules containing tert-butylphenyl groups. researchgate.net

Computational Design and Optimization of Chiral Catalysts and Auxiliaries for Asymmetric Transformations

One of the most powerful applications of computational chemistry is in the field of asymmetric catalysis. chiralpedia.comresearchgate.net To synthesize a single enantiomer of the chiral this compound, one would typically use a chiral catalyst. Computational modeling is instrumental in understanding and predicting the source of enantioselectivity. researchgate.net

This process involves modeling the reaction mechanism, typically the asymmetric reduction of the corresponding ketone, 4-(p-tert-butylphenyl)butan-2-one. Researchers would build computational models of the transition states for the formation of both the (R)- and (S)-enantiomers of the alcohol.

Key steps in the computational design process include:

Mechanism Elucidation: Using DFT to map the entire catalytic cycle, identifying the key stereodetermining transition state.

Transition State Analysis: Calculating the energies of the two diastereomeric transition states leading to the (R) and (S) products. The difference in these energies (ΔΔG‡) directly correlates to the predicted enantiomeric excess (ee).

Catalyst Optimization: Modifying the structure of the chiral ligand in silico (e.g., by changing steric bulk or electronic properties) and recalculating the transition state energies. This iterative process allows for the rational design of a catalyst with enhanced selectivity before attempting a laboratory synthesis. nih.gov

This in silico approach accelerates the discovery of effective catalysts by screening numerous candidates computationally, saving significant time and resources. chiralpedia.combeilstein-journals.org

Exploration of 4 P Tert Butylphenyl Butan 2 Ol As a Synthetic Intermediate and Building Block in Academic Research

A Precursor for Complex Organic Architectures and Natural Product Analogs

In the field of organic synthesis, the strategic use of smaller, well-defined molecules as starting materials is fundamental to the construction of larger, more intricate structures. The compound 4-(p-tert-butylphenyl)butan-2-ol serves as a key precursor in the multi-step synthesis of complex organic architectures. Its utility lies in the reactive nature of its secondary alcohol, which can be readily transformed into a variety of other functional groups, such as ketones, esters, or ethers. This reactivity allows for the sequential addition of new molecular fragments, enabling the elongation and elaboration of the carbon skeleton.

Furthermore, the tert-butylphenyl group, while sterically hindering, imparts specific properties to the molecules derived from it, influencing their solubility, crystallinity, and intermolecular interactions. This feature is particularly useful in the synthesis of analogs of natural products. Natural products often possess complex and biologically significant structures, and the ability to synthesize analogs allows researchers to explore how structural modifications affect their biological activity. For instance, the core structure of this compound can be incorporated into larger frameworks that mimic portions of natural products, allowing for a systematic investigation of structure-activity relationships.

A Chiral Building Block for Asymmetric Syntheses

The presence of a stereocenter at the second carbon position of the butanol chain makes this compound a valuable chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are used as starting materials in asymmetric synthesis to introduce a specific stereochemistry into the target molecule. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals and other biologically active molecules, as different enantiomers can have vastly different physiological effects.

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric reduction of the corresponding ketone, 4-(p-tert-butylphenyl)butan-2-one, using chiral catalysts or enzymatic transformations. Once obtained in a stereochemically defined form, this chiral alcohol can be used to construct more complex chiral molecules. The hydroxyl group can act as a handle for further stereospecific transformations, ensuring that the desired stereochemistry is maintained throughout the synthetic sequence. This approach is instrumental in the creation of advanced intermediates that are themselves key components in the total synthesis of complex natural products and pharmaceuticals. The use of such chiral building blocks significantly simplifies the synthetic route to enantiomerically pure targets, avoiding the need for costly and often inefficient chiral separations at later stages. mdpi.comelsevierpure.com

Derivatization for Novel Chemical Entities and Functional Materials

The structural framework of this compound provides a versatile platform for derivatization studies aimed at creating novel chemical entities and functional materials. The combination of its aromatic ring, alkyl chain, and hydroxyl group allows for a wide range of chemical modifications.

Crafting Ligands and Catalyst Components

In the field of catalysis, ligands play a critical role in modulating the activity and selectivity of metal catalysts. The structure of this compound can be modified to create new chiral ligands for asymmetric catalysis. For example, the hydroxyl group can be used as an anchor point to introduce phosphorus, nitrogen, or sulfur-containing moieties, which are known to coordinate with transition metals. The inherent chirality of the butanol backbone can induce asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer of the product. The bulky tert-butylphenyl group can also play a crucial role in creating a specific steric environment around the metal center, further influencing the stereochemical outcome of the reaction. Research in this area focuses on synthesizing libraries of such ligands and screening them for their effectiveness in various asymmetric transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. rsc.org

Synthesizing Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying different parts of a molecule and observing the resulting changes in its biological effect, researchers can identify the key structural features responsible for its activity. The compound this compound serves as a valuable scaffold for the synthesis of analogs for SAR investigations.

For example, the tert-butyl group can be replaced with other alkyl groups of varying size and lipophilicity to probe the steric and electronic requirements of a biological target. The phenyl ring can be substituted with different functional groups to alter its electronic properties or to introduce new points of interaction. Furthermore, the butanol side chain can be modified in terms of its length, branching, and the position of the hydroxyl group. By synthesizing a series of these analogs and evaluating their biological activity, researchers can build a detailed picture of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is invaluable for the design of more potent and selective therapeutic agents.

Emerging Research Directions and Future Perspectives for 4 P Tert Butylphenyl Butan 2 Ol

Development of Sustainable Synthetic Routes and Green Chemistry Applications

The principles of green chemistry are increasingly being integrated into the synthesis of commercially important chemicals, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. gcande.org For 4-(p-tert-butylphenyl)butan-2-ol, research is actively exploring biocatalysis and the use of greener solvents to minimize environmental impact.

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. Researchers are now investigating alternative, greener solvents that are biodegradable, have low toxicity, and are derived from renewable resources. mdpi.com The application of such solvents in the synthesis of this compound and its precursors can significantly improve the environmental and health safety profile of the manufacturing process. mt.com

The table below summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Biocatalysis | Use of engineered enzymes for selective hydroxylation, reducing the need for protecting groups and multiple reaction steps. mt.com |

| Alternative Solvents | Replacement of hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-MeTHF or ionic liquids. mt.commdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. gcande.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts, to reduce energy consumption. mt.com |

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing. In a flow process, reactants are continuously pumped through a reactor, where the reaction occurs. This methodology offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and process intensification.

For the synthesis of this compound, the adoption of flow chemistry can lead to significant improvements in efficiency and safety. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. Furthermore, the small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

A key advantage of continuous processing is the ability to "telescope" multiple reaction steps, where the output of one reactor is directly fed into the next without intermediate work-up and purification. This approach has been successfully applied in the synthesis of various pharmaceutical intermediates, resulting in increased productivity and reduced waste. mt.com The hydrogenation of the precursor, 4-(p-tert-butylphenyl)but-3-en-2-one, to produce this compound is a prime candidate for integration into a continuous flow setup.

The following table outlines the potential benefits of implementing flow chemistry for the synthesis of this compound.

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Safety | Minimized reaction volume reduces the risk of thermal runaways and exposure to hazardous materials. |

| Improved Process Control | Precise control over temperature, pressure, and stoichiometry leads to higher yields and selectivity. |

| Scalability | Production can be easily scaled by running the process for longer durations or by using parallel reactor systems. |

| Process Intensification | Telescoping of reaction steps reduces plant footprint, processing time, and waste generation. mt.com |

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that affect critical quality attributes. ejbps.com The goal of PAT is to build quality into the product by monitoring and controlling the manufacturing process in real-time. ejpmr.com

For the synthesis of this compound, the implementation of PAT can provide a deeper understanding of the reaction kinetics and mechanism, leading to improved process robustness and efficiency. ejbps.com Advanced in-situ characterization techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for manual sampling and offline analysis.

Spectroscopic techniques are particularly well-suited for in-situ reaction monitoring. For example, ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and ReactRaman (in-situ Raman Spectroscopy) can provide continuous information about the molecular composition of the reaction mixture. mt.com These techniques can be used to track the progress of the hydrogenation of 4-(p-tert-butylphenyl)but-3-en-2-one to this compound, ensuring complete conversion and identifying the formation of any byproducts. Other PAT tools, such as terahertz spectroscopy and chemometric analysis, can be used for the quantitative determination of the concentrations of various components in the reaction mixture. nih.gov

The data below highlights various in-situ characterization techniques and their role in monitoring the synthesis of this compound.

| In-Situ Technique | Information Provided | Application in Synthesis |

| ReactIR (FTIR) | Real-time concentration of key chemical species. | Monitoring the disappearance of the C=C bond in the starting material and the appearance of the C-O bond in the product. |

| ReactRaman | Vibrational information, complementary to FTIR, especially for symmetric bonds. | Tracking changes in the aromatic ring and other functional groups during the reaction. |

| Terahertz Spectroscopy | Quantitative analysis of active ingredients and excipients. nih.gov | Determining the concentration of this compound in the final product mixture. |

| Chromatography (e.g., HPLC) | Separation and quantification of components in the reaction mixture. | Online monitoring of reaction conversion and purity. |

Exploration in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. researchgate.net MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of complex molecules. rug.nl While direct MCRs for the synthesis of this compound are not prominently reported, its precursor, 4-(p-tert-butylphenyl)but-3-en-2-one, can be synthesized via a Claisen-Schmidt condensation, a two-component reaction. The exploration of novel MCRs that could lead to this or similar structures is an active area of research.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules. pitt.edumdpi.com This approach is particularly valuable in drug discovery and materials science for identifying compounds with desired properties. nih.gov this compound, with its chiral center and aromatic ring, can serve as a versatile building block in DOS. The hydroxyl group can be a handle for further functionalization, and the aromatic ring can be modified to create a wide range of analogs. For example, the alcohol can be converted to an azide (B81097), which can then participate in "click chemistry" reactions to generate a library of triazole-containing compounds. mdpi.comnih.gov

The following table illustrates how this compound can be utilized in these advanced synthetic strategies.

| Synthetic Strategy | Role of this compound or its Precursors | Potential Outcomes |

| Multicomponent Reactions | The precursor, p-tert-butylbenzaldehyde, can be a component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis. | Rapid access to complex heterocyclic structures containing the p-tert-butylphenyl moiety. |

| Diversity-Oriented Synthesis | Serves as a chiral scaffold for further chemical modifications. pitt.edu | Generation of libraries of diverse compounds for screening in drug discovery and materials science. nih.gov |

| Click Chemistry | Conversion of the alcohol to an azide or alkyne for participation in copper-catalyzed azide-alkyne cycloaddition reactions. mdpi.com | Creation of a wide array of triazole-functionalized derivatives with potential biological activities. |

Q & A

Basic Synthesis: What are the most reliable synthetic routes for 4-(p-tert-Butylphenyl)butan-2-ol, and how can purity be optimized?

Answer:

- Key Routes :

- Grignard Reaction : Reacting p-tert-butylphenylmagnesium bromide with butan-2-one, followed by controlled reduction (e.g., NaBH₄ or LiAlH₄) to yield the secondary alcohol.

- Epoxide Ring-Opening : Use a tert-butyl-substituted epoxide intermediate with nucleophilic agents (e.g., organometallic reagents) to introduce the alcohol group .

- Purity Optimization :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to remove byproducts.

- Recrystallization : Solvent systems like ethanol/water are effective for high-purity crystals.

- Analytical Validation : Confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks) .

Advanced Synthesis: How do steric effects of the tert-butyl group influence reaction kinetics in catalytic hydrogenation?

Answer:

- Steric Hindrance : The bulky tert-butyl group on the phenyl ring slows reaction rates in catalytic hydrogenation due to restricted access to the active site of catalysts (e.g., Pd/C).

- Mitigation Strategies :

- Use high-pressure conditions (5–10 atm H₂) to enhance hydrogen availability.

- Opt for catalysts with smaller particle sizes (e.g., PtO₂) to improve surface area interaction.

- Kinetic Data : Comparative studies show a 30–40% reduction in reaction rate versus non-substituted analogs .

Structural Characterization: What spectral techniques resolve ambiguities in distinguishing this compound from its regioisomers?

Answer:

- NMR Analysis :

- ¹H NMR : The hydroxyl proton (δ 1.2–1.5 ppm) shows splitting patterns influenced by neighboring tert-butyl protons.

- ¹³C NMR : The tertiary carbon adjacent to the hydroxyl group (C-2) resonates at δ 70–75 ppm, distinct from other regioisomers.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 220.1934 (calculated for C₁₄H₂₂O).

- X-ray Crystallography : Resolves spatial arrangement of the tert-butyl group relative to the hydroxyl moiety .

Biological Activity: How does the hydroxyl group in this compound contribute to its interaction with biological targets?

Answer:

- Hydrogen Bonding : The hydroxyl group forms H-bonds with amino acid residues (e.g., Ser, Thr) in enzyme active sites, enhancing binding affinity.

- SAR Studies : Derivatives lacking the hydroxyl group show reduced activity (IC₅₀ increases by 5–10× in enzyme inhibition assays).

- Case Study : In Candida antarctica lipase B, the hydroxyl group stabilizes the tetrahedral intermediate during catalysis .

Data Contradictions: How can conflicting solubility data for this compound in polar solvents be reconciled?

Answer:

- Observed Discrepancies : Reported solubility in ethanol ranges from 25–40 mg/mL due to variations in:

- Crystallinity : Amorphous vs. crystalline forms.

- Temperature : Solubility increases by ~15% at 40°C vs. 25°C.

- Resolution Protocol :

Computational Modeling: Which DFT methods best predict the conformational stability of this compound?

Answer:

- Preferred Methods :

- B3LYP/6-311+G(d,p) : Accurately models steric interactions between the tert-butyl group and hydroxyl moiety.

- Conformational Analysis : The gauche conformation is 2.3 kcal/mol more stable than anti due to reduced steric clash.

- Validation : Compare computed IR spectra with experimental data (e.g., O-H stretch at 3400–3600 cm⁻¹) .

Industrial-Academic Gap: What challenges arise when scaling lab-scale synthesis to pilot production?

Answer:

- Key Issues :

- Heat Dissipation : Exothermic steps (e.g., Grignard reactions) require jacketed reactors for temperature control.

- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) must be filtered efficiently to avoid yield loss.

- Scale-Up Solutions :

Environmental Stability: How does UV exposure degrade this compound, and what stabilizers are effective?

Answer:

- Degradation Pathways :

- Photooxidation of the hydroxyl group generates ketone byproducts.

- tert-Butyl group cleavage under UV-C light (λ < 280 nm).

- Stabilizers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.